4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
4-fluoro-N-[[5-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S/c17-12-5-3-11(4-6-12)15(23)18-9-13-19-20-16(24-13)25-10-14(22)21-7-1-2-8-21/h3-6H,1-2,7-10H2,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBDIYWTNHRYSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide typically involves multiple steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as an amino acid derivative, under acidic or basic conditions.
Synthesis of the Oxadiazole Ring: This step often involves the reaction of a hydrazide with a carbonyl compound, followed by cyclization under dehydrating conditions.
Thioether Formation:
Coupling with Fluorobenzamide: The final step involves coupling the synthesized intermediate with 4-fluorobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups in the pyrrolidinone and oxadiazole rings can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-fluoro-N-[(5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Key Observations:
Heterocyclic Core: The target compound’s 1,3,4-oxadiazole core (oxygen-containing) offers greater metabolic stability compared to sulfur-containing 1,3,4-thiadiazole in , which may enhance oxidative metabolism resistance .
Substituent Effects: The 4-fluoro group on the benzamide (target compound) is less electron-withdrawing than the 4-nitro group in , which could reduce reactivity but improve selectivity in biological systems .
Functional Group Diversity: Chromenone in and thiophene in introduce aromatic stacking capabilities, absent in the target compound.
Pharmacological and Physicochemical Insights
Table 2: Inferred Properties Based on Structural Analogies
Research Findings:
- The target compound’s 1,3,4-oxadiazole core is associated with improved metabolic stability in preclinical studies compared to thiadiazole derivatives like , which are prone to glutathione conjugation .
- Pyrrolidinyl’s tertiary amine may facilitate salt formation, enhancing aqueous solubility relative to ’s phenylethyl group, which contributes to poor bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
